molecular formula C18H21FN2 B5863787 1-[(3-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine

1-[(3-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine

Cat. No.: B5863787
M. Wt: 284.4 g/mol
InChI Key: BSSLLOFOPDYIHR-UHFFFAOYSA-N
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Description

1-[(3-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine is a chemical compound belonging to the piperazine class of heterocyclic organic compounds Piperazines are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2/c1-15-5-2-3-8-18(15)21-11-9-20(10-12-21)14-16-6-4-7-17(19)13-16/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSLLOFOPDYIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which can then be deprotected using thiophenol (PhSH) to obtain the desired piperazine derivative .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors and continuous flow processes to ensure high yields and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-[(3-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties .

Comparison with Similar Compounds

  • 1-[(4-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine
  • 1-[(3-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine
  • 1-[(3-fluorophenyl)methyl]-4-(4-methylphenyl)piperazine

Uniqueness: 1-[(3-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine is unique due to the specific substitution pattern on the piperazine ring, which can influence its biological activity and chemical reactivity. The presence of the 3-fluorophenylmethyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development .

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